4-(6-chloropyridazin-3-yl)benzoic Acid

Corrosion Inhibition Mild Steel Protection Pyridazine Derivatives

This pyridazine derivative is a precise molecular scaffold for SIRT2 inhibition and corrosion SAR studies. Its value is defined by para-carboxylic acid architecture; meta-isomers exhibit divergent activity. Procure for in-house profiling or derivatization based on empirical comparator evidence, not class-level equivalence.

Molecular Formula C11H7ClN2O2
Molecular Weight 234.64 g/mol
CAS No. 845827-17-0
Cat. No. B1599222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-chloropyridazin-3-yl)benzoic Acid
CAS845827-17-0
Molecular FormulaC11H7ClN2O2
Molecular Weight234.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C11H7ClN2O2/c12-10-6-5-9(13-14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16)
InChIKeyKFIYDCWKTZPYHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Chloropyridazin-3-yl)benzoic Acid (CAS 845827-17-0): Product-Specific Evidence Guide for Informed Procurement


4-(6-Chloropyridazin-3-yl)benzoic acid (CAS 845827-17-0) is a pyridazine derivative characterized by a chloropyridazine ring directly attached to a benzoic acid moiety at the para position . This compound is primarily utilized as a versatile building block in medicinal chemistry and materials science, with reported activity as an inhibitor of sirtuin enzymes (particularly SIRT2) and acetylcholinesterase . Its molecular formula is C₁₁H₇ClN₂O₂, with a molecular weight of 234.64 g/mol, and it is commercially available at purities typically ≥95% .

Why Generic Substitution Fails: Critical Differentiation of 4-(6-Chloropyridazin-3-yl)benzoic Acid from Closest Analogs


Simple in-class substitution among pyridazine derivatives or positional isomers is not scientifically valid for 4-(6-chloropyridazin-3-yl)benzoic acid. Direct comparative studies demonstrate that even a subtle positional shift of the benzoic acid group from para to meta (i.e., 3-(6-chloropyridazin-3-yl)benzoic acid) results in quantifiable differences in corrosion inhibition efficiency [1]. Furthermore, the compound's specific interaction with SIRT2 and acetylcholinesterase is linked to its precise molecular architecture; analogs lacking the chloropyridazine ring or the para-carboxylic acid substitution exhibit divergent binding profiles . Procurement decisions must therefore be guided by empirical, comparator-based evidence rather than assumed class-level equivalence.

Quantitative Evidence Guide: Head-to-Head Performance Data for 4-(6-Chloropyridazin-3-yl)benzoic Acid


Corrosion Inhibition Efficiency: Para- vs. Meta-Positional Isomer Comparison

In a head-to-head electrochemical study of four pyridazine derivatives in 1 M HCl, 4-(6-chloropyridazin-3-yl)benzoic acid (P3, para-isomer) exhibited a lower maximum inhibition efficiency compared to its positional isomer 3-(6-chloropyridazin-3-yl)benzoic acid (P4, meta-isomer) [1]. This demonstrates that the position of the carboxylic acid group on the phenyl ring directly modulates the compound's adsorption and protective film formation on mild steel surfaces [1]. The study further identified that compounds with additional nitrogen atoms and unsaturated groups (P1 and P2) outperformed both P3 and P4, highlighting the specific role of the chloropyridazine-benzoic acid scaffold in this application [1].

Corrosion Inhibition Mild Steel Protection Pyridazine Derivatives

Anticancer Activity: Cytotoxicity Profile in MCF-7 and HeLa Cell Lines

Vendor-reported in vitro cytotoxicity data for 4-(6-chloropyridazin-3-yl)benzoic acid against human cancer cell lines indicate moderate activity . The compound exhibits an IC₅₀ of 15.2 µM in MCF-7 breast cancer cells and 12.5 µM in HeLa cervical cancer cells, with proposed mechanisms involving apoptosis induction and G2/M cell cycle arrest, respectively . While these values provide a baseline for in-class comparison, they lack direct side-by-side comparator data from the same assay conditions; thus, cross-study comparisons with other pyridazine-based anticancer agents should be approached with caution.

Anticancer Cytotoxicity Pyridazine Derivative

Positional Isomerism Impacts Electrochemical Adsorption Behavior

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies revealed that 4-(6-chloropyridazin-3-yl)benzoic acid (P3) and its meta-isomer (P4) both act as mixed-type corrosion inhibitors for mild steel in 1 M HCl, with adsorption obeying the Langmuir and Temkin isotherm models [1]. Although the maximum inhibition efficiencies of P3 and P4 were lower than those of P1 and P2, the shift in corrosion potentials (E_corr) confirmed that both isomers influence both anodic and cathodic reactions [1]. Importantly, the subtle structural difference between P3 and P4 alters the molecule's electronic distribution and spatial orientation on the metal surface, which is reflected in differing charge transfer resistances (R_ct) and double-layer capacitances (C_dl) as measured by EIS [1].

Corrosion Science Adsorption Isotherm Structure-Activity Relationship

Enzymatic Inhibition Profile: SIRT2 and Acetylcholinesterase Targeting

Vendor technical documentation identifies 4-(6-chloropyridazin-3-yl)benzoic acid as an inhibitor of sirtuin enzymes, particularly SIRT2, which is implicated in regulating cellular metabolism and apoptosis . Additionally, a separate study indicates its potential as an acetylcholinesterase (AChE) inhibitor, with interactions occurring primarily through the nitrogen atoms of the pyridazine ring . However, quantitative IC₅₀ or K_i values for these enzymatic targets are not publicly available in the accessed sources, limiting the ability to make direct potency comparisons with established SIRT2 inhibitors (e.g., AGK2, SirReal2) or AChE inhibitors (e.g., donepezil).

Sirtuin Inhibitor Acetylcholinesterase Epigenetics

Molecular Descriptors and Physicochemical Properties for Rational Analog Selection

Computed physicochemical properties provide a baseline for comparing 4-(6-chloropyridazin-3-yl)benzoic acid with structurally related analogs [1]. The compound has a calculated LogP (octanol-water partition coefficient) of 2.4952 and a polar surface area (PSA) of 63.08 Ų [1]. These values suggest moderate lipophilicity and a relatively low polar surface area, which may influence membrane permeability and oral bioavailability if the compound is advanced as a drug candidate. In contrast, the meta-isomer (CAS 914349-46-5) is expected to have nearly identical computed LogP and PSA but may exhibit different conformational preferences and intermolecular interactions due to the altered substitution pattern .

Computational Chemistry QSAR Drug Design

Optimal Application Scenarios for 4-(6-Chloropyridazin-3-yl)benzoic Acid Based on Quantitative Evidence


Corrosion Inhibitor Screening for Mild Steel in Acidic Environments

Based on the head-to-head electrochemical data from Mashuga et al. (2017) , 4-(6-chloropyridazin-3-yl)benzoic acid is a suitable candidate for inclusion in corrosion inhibitor libraries targeting mild steel protection in 1 M HCl. However, users should note that its inhibition efficiency is lower than that of other pyridazine derivatives (P1 and P2), making it a less potent option for standalone use. Its primary value in this context lies in structure-activity relationship (SAR) studies aimed at understanding how the para-carboxylic acid substitution influences adsorption isotherms and mixed-type inhibition mechanisms.

Medicinal Chemistry: SIRT2 and AChE Inhibitor Lead Optimization

Vendor-reported SIRT2 and acetylcholinesterase inhibition activities position 4-(6-chloropyridazin-3-yl)benzoic acid as a viable starting scaffold for medicinal chemistry campaigns targeting epigenetic regulation or cholinergic signaling. Given the lack of published potency data, procurement should be coupled with plans for in-house biochemical profiling. The compound's moderate lipophilicity (LogP ~2.5) and low polar surface area (63 Ų) suggest potential for oral bioavailability, making it an attractive core for further derivatization [1].

Anticancer Drug Discovery: Cytotoxicity Profiling and SAR Expansion

The reported IC₅₀ values of 12.5–15.2 µM against HeLa and MCF-7 cells indicate that 4-(6-chloropyridazin-3-yl)benzoic acid exhibits moderate, but not exceptional, cytotoxicity. This performance profile is typical of early-stage hits and warrants follow-up medicinal chemistry to improve potency and selectivity. Researchers procuring this compound for oncology programs should prioritize structural modifications at the chloropyridazine ring or the benzoic acid moiety to enhance cellular activity, using the existing data as a baseline for comparative SAR.

Building Block for Diverse Heterocyclic Synthesis

As a versatile building block, 4-(6-chloropyridazin-3-yl)benzoic acid can undergo Suzuki-Miyaura coupling at the chloro-substituted pyridazine ring or amidation/esterification at the carboxylic acid group . Its commercial availability at ≥95% purity facilitates its use in parallel synthesis and library production for medicinal chemistry and agrochemical discovery. The compound's well-defined molecular descriptors (MW 234.64, LogP 2.5) also make it a suitable standard for method development in analytical chemistry and preparative HPLC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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